3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol

Description

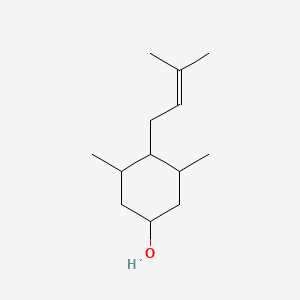

3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a hydroxyl group at position 1, methyl groups at positions 3 and 5, and a 3-methylbut-2-enyl (prenyl) substituent at position 4. This structure confers unique physicochemical properties, including increased lipophilicity due to the branched alkene chain, which may influence bioavailability and membrane permeability.

Properties

CAS No. |

71820-53-6 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

(3S,5S)-3,5-dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H24O/c1-9(2)5-6-13-10(3)7-12(14)8-11(13)4/h5,10-14H,6-8H2,1-4H3/t10-,11-,12?,13?/m0/s1 |

InChI Key |

FLAKAPCOAXPBIL-ZSVAQUKISA-N |

Isomeric SMILES |

C[C@H]1CC(C[C@@H](C1CC=C(C)C)C)O |

Canonical SMILES |

CC1CC(CC(C1CC=C(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with a prenyl halide under basic conditions, followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons, often using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, alkoxide).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biology, particularly in the study of enzyme-substrate interactions and metabolic pathways. Its structure can be modified to create analogs that help elucidate biological mechanisms.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry: In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol with two structurally related cyclohexanol derivatives from the evidence:

Key Observations:

- Lipophilicity: The prenyl group in the target compound enhances lipophilicity compared to the polar dibenzylamino group in or the brominated aromatic ring in . This may improve membrane permeability but reduce aqueous solubility.

- Molecular Weight: The ambroxol derivative has a significantly higher molecular weight (378.11 g/mol) due to bromine atoms, whereas the target compound (194.32 g/mol) is lighter, favoring better pharmacokinetic profiles.

- Synthetic Complexity: The dibenzylamino derivative requires multi-step benzylation and oxidation, while the target compound’s synthesis might involve alkylation of cyclohexanol with prenyl halides under basic conditions.

Functional Group Impact on Bioactivity

- Prenyl Group (Target Compound): The 3-methylbut-2-enyl moiety is common in terpenoids and may confer antioxidant or anti-inflammatory properties, though specific data are unavailable .

- Amino/Bromo Groups (Ambroxol Derivative ): Bromine atoms and aromatic amines are associated with mucolytic and bronchodilator activities, as seen in ambroxol’s clinical use .

Biological Activity

3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with multiple substituents, including methyl and prenyl groups. Its unique structure not only makes it a valuable building block in organic synthesis but also suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C13H24O

- Molecular Weight : 196.33 g/mol

- CAS Number : 71820-53-6

- IUPAC Name : (3S,5S)-3,5-dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility and interaction with biological molecules. This interaction can modulate enzyme activities and affect metabolic pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a role in combating infections caused by Gram-negative bacteria such as E. coli .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism involves the downregulation of key survival pathways in cancer cells, leading to increased apoptosis. High concentrations (e.g., 50 μM) have been shown to result in approximately 50% inhibition of specific cellular activities linked to cancer progression .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to fit into the active sites of specific enzymes, thereby inhibiting their function. This property is particularly relevant in the context of drug discovery for diseases where enzyme activity plays a critical role in disease progression.

Case Studies

Comparative Analysis

When compared to similar compounds like 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexanone, the presence of the hydroxyl group in this compound significantly alters its reactivity and biological activity. The hydroxyl group enhances polarity and increases the potential for hydrogen bonding, which is crucial for biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.